2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
The compound “2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the 3,4-dichlorophenyl group suggests that it is a derivative of dichlorobenzene, a type of chlorinated aromatic hydrocarbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions like the Suzuki-Miyaura coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .
Scientific Research Applications
Biological Activities
A study by Fengyun et al. (2015) describes the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which includes compounds structurally related to 2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid. These compounds exhibited significant fungicidal and antivirus activities, suggesting their potential in controlling fungi and virus infections (Fengyun et al., 2015).
Antimicrobial Properties
Organotin(IV) derivatives of chlorophenyl-thiazoleacetic acids, which are structurally analogous to this compound, have been synthesized and tested for antibacterial and antifungal activities. This research by Ali et al. (2002) indicates the biological significance of these compounds in antimicrobial studies (Ali et al., 2002).
Antifungal and Antibacterial Drug Potential
Dabholkar and Parab (2011) synthesized new dicarboxylic acid derivatives of 1,3-thiazoles, showing that these compounds exhibited better antibacterial and antifungal results compared to reference drugs. This indicates their potential as novel drugs, which may include derivatives of this compound (Dabholkar & Parab, 2011).
Cytotoxic and Antimicrobial Activity
A study by Chidananda et al. (2014) on 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene incorporated [1,3,4]oxadiazoline and [1,3]thiazole derivatives (structurally related to the compound ) showed significant cytotoxicity activity against HeLa cells and moderate to good anti-bacterial and anti-fungal activities (Chidananda et al., 2014).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, which is structurally similar to this compound. They found these compounds effective in inhibiting corrosion of iron, indicating the potential application of similar compounds in corrosion prevention (Kaya et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDLMDDOUHTLON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094263-32-7 | |
Record name | 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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